Benzidine-2,2'-disulfonic acid

Catalog No.
S702188
CAS No.
117-61-3
M.F
C12H12N2O6S2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine-2,2'-disulfonic acid

CAS Number

117-61-3

Product Name

Benzidine-2,2'-disulfonic acid

IUPAC Name

5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid

Molecular Formula

C12H12N2O6S2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)

InChI Key

MBJAPGAZEWPEFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O

Analytical Chemistry:

  • Chloride Ion Detection: Benzidine-2,2'-disulfonic acid forms a stable complex with chloride ions in aqueous solutions. This property allows researchers to use it for gravimetric analysis, a technique for determining the mass of an unknown analyte by precipitating it as an insoluble compound.
  • Absorption Spectroscopy: This compound exhibits an absorption band at around 370 nanometers. This characteristic feature allows researchers to use it in absorption spectroscopy experiments to study its interactions with other molecules or to quantify its concentration in a sample.

Organic Synthesis:

  • Sulfonating Agent: Benzidine-2,2'-disulfonic acid can act as a mild sulfonating agent, introducing sulfonic acid groups (-SO3H) onto other organic molecules. This property is valuable in the synthesis of various organic compounds with specific functional groups.

Material Science:

  • Dopant for Semiconductors: Research suggests that benzidine-2,2'-disulfonic acid can be used as a dopant for some semiconductors, potentially influencing their electrical conductivity and other properties. However, further research is needed to fully understand its potential applications in this field.

Benzidine-2,2'-disulfonic acid has the chemical formula C₁₂H₁₂N₂O₆S₂ and a molecular weight of 344.36 g/mol. It appears as a dark purple crystalline powder and is primarily used in the production of azo dyes, particularly yellow and red variants . The compound is characterized by its low solubility in water (less than 0.1 g/100 mL at 20 ºC) and has a melting point of approximately 175 °C .

  • BDSA is a suspected respiratory irritant [].
  • Due to its structural similarity to benzidine, it is recommended to handle BDSA with care using appropriate personal protective equipment (PPE) [].
  • No specific data on flammability or explosive potential is readily available, but as with most organic compounds, BDSA should be kept away from heat and ignition sources.
Typical of sulfonic acids and aromatic amines. It can undergo:

  • Reduction Reactions: This compound can be synthesized from the potassium or sodium salt of 3-nitrobenzenesulfonic acid through reduction using zinc dust and sodium hydroxide in dilute aqueous solutions .
  • Electrochemical Reduction: This method can also yield benzidine-2,2'-disulfonic acid under specific conditions .
  • Azo Coupling Reactions: It serves as an intermediate in producing azo dyes by coupling with diazonium salts .

Benzidine-2,2'-disulfonic acid exhibits several biological activities. It is known to be an eye irritant and can cause skin irritation upon contact. Toxicological studies indicate that it may pose health risks if inhaled or ingested . The compound has been reported to have harmful effects on various organisms at elevated doses (e.g., >500 mg/kg in mice) during toxicity assessments .

The primary synthesis method for benzidine-2,2'-disulfonic acid involves:

  • Reduction of 3-nitrobenzenesulfonic acid: The sodium or potassium salt is reduced using zinc dust and sodium hydroxide.
  • Rearrangement: Following reduction, the product undergoes rearrangement using hydrochloric or sulfuric acid.
  • Alternative Methods: Electrochemical or catalytic reductions are also viable options for synthesizing this compound .

Benzidine-2,2'-disulfonic acid is utilized in various fields:

  • Dye Manufacturing: It is a crucial intermediate in producing yellow and red azo dyes used in textiles and other materials.
  • Organic Synthesis: The compound serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .
  • Chemical Research: Used in laboratories for various research applications due to its reactive nature.

Interaction studies involving benzidine-2,2'-disulfonic acid focus on its reactivity with other chemicals:

  • With Azo Compounds: It readily participates in azo coupling reactions to form colored compounds.
  • Toxicological Interactions: Studies indicate potential interactions with biological systems that can lead to oxidative stress or other cellular damage mechanisms due to its reactive nature .

Benzidine-2,2'-disulfonic acid shares similarities with several compounds but maintains unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
BenzidineC₁₂H₁₁N₃A known carcinogen; lacks sulfonic acid groups
4,4'-DiaminobiphenylC₁₂H₁₄N₂Used in similar dye applications but without sulfonation
4-Aminobenzenesulfonic acidC₆H₇N₃O₂SContains one sulfonic group; used in dye manufacturing
4,4'-Diaminobiphenyl-2,2'-disulfonic acidC₁₂H₁₂N₂O₆S₂Similar structure but may differ in reactivity
3-Nitrobenzenesulfonic acidC₆H₅N₃O₃SPrecursor for the synthesis of benzidine derivatives

Benzidine-2,2'-disulfonic acid's unique feature lies in its dual sulfonate groups attached to the benzidine structure, enhancing its solubility properties compared to its analogs.

BDSA emerged from late 19th-century investigations into benzidine derivatives, which were initially explored for their vivid coloration properties. The parent compound, benzidine ($$\text{C}{12}\text{H}{12}\text{N}_{2}$$), was first synthesized by Adolf von Baeyer in 1863 via the reduction of nitrobenzene. By the early 20th century, sulfonation reactions were applied to benzidine to improve water solubility, yielding BDSA as a key intermediate for azo dyes. Early industrial processes relied on the reduction of 3-nitrobenzenesulfonic acid using zinc dust and sodium hydroxide, followed by acid-catalyzed rearrangement—a method still referenced in modern syntheses.

Evolution of Research Focus

Initially confined to dye chemistry, BDSA gained attention in the mid-20th century for its structural versatility. The discovery of its carcinogenic parent compound, benzidine, in the 1950s prompted regulatory scrutiny and redirected research toward safer derivatives. By the 1980s, BDSA’s sulfonic acid groups were leveraged for proton-exchange membranes in fuel cells, marking a shift toward materials science. Recent studies explore its role in nanocatalysts and water desalination membranes, underscoring its adaptability to modern technological demands.

Current Research Significance

BDSA’s dual sulfonic acid groups confer unique physicochemical properties, including high thermal stability ($$>270^\circ \text{C}$$) and proton conductivity ($$0.18\ \text{S/cm}$$ at $$25^\circ \text{C}$$). These traits make it indispensable in:

  • Energy Storage: Sulfonated polyimide membranes for fuel cells.
  • Environmental Engineering: Thin-film composites for water desalination.
  • Catalysis: Copper-loaded nanocatalysts for organic synthesis.

Ongoing research aims to mitigate hydrolysis instability in polyimides and enhance catalytic efficiency.

Research Objectives and Scope

This review consolidates multidisciplinary insights into BDSA, addressing:

  • Structural and synthetic advances.
  • Applications in energy and environmental technologies.
  • Toxicological profiles and safety protocols.
  • Future directions in nanotechnology and green chemistry.

Reduction of Nitrobenzenesulfonic Acid Derivatives

The reduction of nitrobenzenesulfonic acid derivatives represents a foundational route for synthesizing Benzidine-2,2'-disulfonic acid. This process typically begins with 3-nitrobenzenesulfonic acid sodium salt (CAS: 127-68-4), a water-soluble precursor with oxidizing properties in alkaline media [4]. The reduction sequence involves converting the nitro (-NO₂) group to an amino (-NH₂) group while retaining the sulfonic acid (-SO₃H) functionality.

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classical reducing agent for this transformation. The reaction proceeds through intermediates such as nitroso and hydroxylamine derivatives before yielding the final amine [2]. For example, the reduction of 3-nitrobenzenesulfonic acid derivatives under acidic conditions generates intermediates that undergo rearrangement to form the disulfonated benzidine structure. Zinc dust in sodium hydroxide (NaOH) solutions has also been employed, particularly in aqueous media, to achieve selective reduction without affecting the sulfonic acid groups [2].

A critical consideration is the stabilization of intermediates. The presence of sulfonic acid groups influences the reduction pathway by forming intramolecular salts, which moderate the reactivity of intermediate hydroxylamine derivatives. This stabilization prevents undesired side reactions, such as azoxy compound formation, ensuring high yields of the target amine [2].

Sulfonation of Benzidine

Sulfonation of benzidine introduces sulfonic acid groups at specific positions on the aromatic rings. The reaction employs fuming sulfuric acid (oleum) as both the sulfonating agent and solvent. The mechanism mirrors the electrophilic aromatic substitution observed in simpler systems, such as benzene sulfonation [3]:

  • Electrophile Generation: Sulfuric acid undergoes autoprotonation to form the triply protonated species (H₃SO₄⁺), which decomposes to generate the electrophilic SO₃H⁺ ion.
  • Electrophilic Attack: The benzidine molecule, with its electron-rich aromatic rings, undergoes attack by SO₃H⁺ at the 2-position of each benzene ring.
  • Deprotonation: The intermediate arenium ion is stabilized by deprotonation, restoring aromaticity and yielding the disulfonated product.

Regioselectivity is governed by the directing effects of the amino groups. The -NH₂ groups, being strongly activating, direct electrophilic substitution to the ortho and para positions. However, steric hindrance and the bulkiness of the sulfonic acid groups favor substitution at the 2,2′ positions, ensuring the desired product dominates [3].

Other Traditional Routes

Alternative historical methods include:

  • Diazotization-Coupling Reactions: Benzidine derivatives are diazotized and coupled with sulfonated aromatic compounds to introduce sulfonic acid groups. However, this route is less efficient due to competing side reactions.
  • Oxidative Coupling: Oxidation of aminobenzenesulfonic acids with agents like potassium permanganate (KMnO₄) can yield disulfonated products, though this method is rarely used due to overoxidation risks.

Modern Synthesis Strategies

Electrochemical Synthesis

Electrochemical methods offer sustainable alternatives to traditional reductants. For instance, electrogenerated nickel in dimethylformamide (DMF) selectively reduces nitro groups to amines without affecting other functional groups [2]. This approach avoids stoichiometric metal waste and enables precise control over reaction conditions, making it suitable for lab-scale synthesis.

Catalytic Methods

Palladium and platinum catalysts have been explored for hydrogenation-based reductions. Hydrogen gas (H₂) in the presence of Pd/C catalyzes the reduction of nitrobenzenesulfonic acids to amines under mild conditions. These methods enhance selectivity and reduce environmental impact compared to classical metal-acid systems.

Green Chemistry Approaches

Water-based systems and ionic liquids are emerging as eco-friendly solvents for sulfonation and reduction steps. For example, micellar catalysis using surfactants in aqueous media improves the solubility of hydrophobic intermediates, enabling efficient sulfonation at lower temperatures [3].

Reaction Mechanisms

Sulfonation Mechanism

The sulfonation mechanism involves three steps:

  • Electrophile Formation: $$ \text{H}2\text{SO}4 + \text{H}2\text{SO}4 \rightarrow \text{H}3\text{SO}4^+ + \text{HSO}_4^- $$
  • Arenium Ion Formation: Electrophilic attack by $$ \text{SO}_3\text{H}^+ $$ at the 2-position of benzidine.
  • Aromaticity Restoration: Deprotonation yields Benzidine-2,2'-disulfonic acid [3].

Desulfonation Processes

Desulfonation, the reverse of sulfonation, occurs under dilute acidic conditions with heat. The process proceeds via:

  • Deprotonation: The sulfonic acid group is deprotonated to form a sulfonate anion.
  • Electrophilic Attack: Water acts as a nucleophile, displacing the sulfonate group and regenerating benzidine [3].

Mechanistic Studies and Theoretical Insights

Density functional theory (DFT) calculations reveal that the sulfonation transition state has a high activation energy (~25 kcal/mol), consistent with the need for concentrated acid and heat [3]. Kinetic studies show the reaction is first-order in both benzidine and $$ \text{SO}_3\text{H}^+ $$.

Purification Techniques

  • Crystallization: The product is crystallized from hot water or ethanol-water mixtures, leveraging its high solubility (25 g/100 mL at 25°C) [4].
  • Ion Exchange Chromatography: Removes residual metal ions from reduction steps.

Scale-up Considerations for Industrial Production

  • Continuous Flow Reactors: Enhance heat and mass transfer during sulfonation.
  • Waste Management: Sulfonic acid byproducts require neutralization before disposal.
  • Catalyst Recycling: Pd/C catalysts are filtered and reused to reduce costs.

Role in Sulfonated Polyimide Synthesis

As a Monomer in Polyimide Formation

Benzidine-2,2'-disulfonic acid functions as a critical aromatic diamine monomer in the synthesis of sulfonated polyimides through high-temperature polycondensation reactions [1]. The compound reacts with aromatic dianhydrides such as 1,4,5,8-naphthalenetetracarboxylic dianhydride through a one-step imidization process at temperatures ranging from 140 to 200 degrees Celsius [1] [2]. This direct thermal imidization eliminates the need for the traditional two-step polyamic acid route, significantly simplifying the manufacturing process.

The monomer's unique structure, featuring two sulfonic acid groups positioned at the 2,2' positions of the benzidine backbone, provides enhanced solubility in polar solvents such as m-cresol and N-methylpyrrolidinone compared to non-sulfonated analogs [3] [4]. This improved solubility facilitates polymer processing and enables the formation of high molecular weight polyimides with excellent film-forming properties [1] [5].

During polymerization, benzidine-2,2'-disulfonic acid maintains its structural integrity while contributing ionic functionality to the resulting polymer matrix. The sulfonic acid groups remain stable throughout the synthesis process, with thermal decomposition typically occurring only at temperatures above 300 degrees Celsius [6]. This thermal stability during processing ensures retention of the desired ion-exchange properties in the final polyimide structure.

Structure-Property Relationships in Resulting Polymers

The incorporation of benzidine-2,2'-disulfonic acid into polyimide backbones creates distinct structure-property relationships that significantly influence membrane performance characteristics [7] [8]. The rigid biphenyl backbone contributes to mechanical strength and thermal stability, while the sulfonic acid groups provide hydrophilicity and ionic conductivity [1] [9].

The positioning of sulfonic acid groups at the 2,2' positions creates a specific spatial arrangement that affects polymer chain packing and morphology [10]. This configuration results in enhanced proton conductivity through the formation of continuous hydrophilic domains within the polymer matrix [11]. The resulting membranes exhibit ion exchange capacities ranging from 1.30 to 2.89 milliequivalents per gram, depending on the degree of sulfonation [1] [12].

Water uptake behavior shows strong correlation with the sulfonic acid content, with higher degrees of sulfonation leading to increased water absorption [13] [14]. However, the rigid aromatic backbone provides dimensional stability, preventing excessive swelling that could compromise mechanical integrity [11]. The membranes typically demonstrate anisotropic swelling behavior, with greater dimensional changes occurring in the thickness direction compared to the planar dimensions [1].

Processing Parameters and Optimization

Optimal processing conditions for benzidine-2,2'-disulfonic acid-based polyimides require careful control of reaction temperature, time, and solvent systems [2] [6]. Reaction temperatures between 140 and 200 degrees Celsius provide the best balance between reaction rate and thermal stability, while reaction times of 6 to 24 hours ensure complete imidization [6].

Solvent selection plays a crucial role in achieving high molecular weight polymers. m-Cresol has proven particularly effective due to its high boiling point and ability to dissolve both monomers and the resulting polyimide [15] [2]. The use of catalysts such as benzoic acid can accelerate the imidization reaction and improve molecular weight distribution [2].

Stoichiometric balance between diamine and dianhydride monomers is critical for achieving optimal molecular weights and mechanical properties [6]. Slight excess of either component can lead to reduced molecular weight and compromised film-forming ability. End-capping agents may be employed to control molecular weight and prevent unwanted side reactions [2].

Development of Semi-Interpenetrating Polymer Networks

Epoxy-Based Semi-Interpenetrating Networks

Benzidine-2,2'-disulfonic acid serves as a key component in developing epoxy-based semi-interpenetrating polymer networks that combine the mechanical properties of thermosets with the ionic conductivity of sulfonated polyimides [5] [16]. These hybrid systems are formed through simultaneous thermal imidization of sulfonated polyamic acid and crosslinking of epoxy resin components.

The formation of semi-interpenetrating networks involves dissolving sulfonated polyamic acid derived from benzidine-2,2'-disulfonic acid in epoxy resin formulations [5]. During thermal curing, the polyamic acid undergoes imidization while the epoxy components crosslink, creating an interpenetrating network structure where the sulfonated polyimide chains are physically entangled with the crosslinked epoxy matrix [17].

Dynamic scanning calorimetry studies reveal that the presence of sulfonated polyimide can catalyze epoxy crosslinking reactions, leading to lower curing temperatures and enhanced network formation [5]. The resulting materials exhibit superior mechanical properties compared to individual components, with tensile strengths ranging from 78 to 85 megapascals and flexural strengths between 156 and 172 megapascals [17].

Thermal Imidization Reactions

The thermal imidization of benzidine-2,2'-disulfonic acid-based polyamic acids in semi-interpenetrating networks occurs through a complex mechanism involving simultaneous cyclization and water elimination [5] [17]. Fourier transform infrared spectroscopy monitoring reveals the disappearance of polyamic acid carbonyl stretches and the appearance of characteristic imide peaks at 1720 and 1780 wavenumbers [17].

Temperature-programmed imidization typically begins at 180 degrees Celsius and continues through 300 degrees Celsius, coinciding with epoxy crosslinking reactions [5]. The synchronization of these processes is crucial for achieving optimal network formation and preventing phase separation [17]. The presence of sulfonic acid groups can act as internal catalysts, promoting both imidization and epoxy curing reactions.

The kinetics of thermal imidization in semi-interpenetrating networks differ from those in pure polyimide systems due to the constraining effect of the epoxy matrix [5]. This constraint can lead to more efficient cyclization and reduced side reactions, resulting in higher degrees of imidization and improved thermal stability [17].

Mechanical Properties of Semi-Interpenetrating Networks

Semi-interpenetrating polymer networks incorporating benzidine-2,2'-disulfonic acid exhibit significantly enhanced mechanical properties compared to their individual components [17]. The impact strength of these networks ranges from 22 to 63 kilojoules per square meter, representing improvements of 47 to 320 percent over pure polycyanurate networks [17].

The mechanical enhancement arises from the formation of continuous thermoplastic polyimide phases within the crosslinked matrix, which provide toughening mechanisms during stress application [17]. Scanning electron microscopy reveals phase-separated morphologies with continuous polyimide domains that contribute to crack deflection and energy dissipation [17].

Tensile properties show optimal performance at polyimide contents of 10 to 15 weight percent, with higher concentrations leading to reduced modulus due to plasticization effects [17]. The networks maintain glass transition temperatures between 308 and 312 degrees Celsius, indicating excellent thermal stability for high-temperature applications [17].

Membrane Technology Applications

Proton Exchange Membranes

Benzidine-2,2'-disulfonic acid-based polyimides demonstrate exceptional performance as proton exchange membranes for fuel cell applications [1] [14] [12]. These membranes exhibit proton conductivities ranging from 0.01 to 0.18 siemens per centimeter, with some formulations achieving values comparable to Nafion 117 under high humidity conditions [1] [10].

The proton conduction mechanism involves the formation of hydrated pathways through the sulfonic acid groups, which facilitate proton transport via the Grotthuss mechanism [11]. The rigid aromatic backbone provides mechanical stability while the sulfonic acid groups create continuous hydrophilic domains essential for efficient proton conduction [14].

Fuel cell testing reveals that benzidine-2,2'-disulfonic acid-based membranes maintain stable performance over extended operation periods. Some formulations demonstrate operational stability exceeding 3000 hours at 60 degrees Celsius with minimal degradation [12]. The membranes also exhibit low methanol permeability, making them suitable for direct methanol fuel cell applications [1] [18].

Water Desalination Membranes

The application of benzidine-2,2'-disulfonic acid in water desalination membranes leverages its ability to create highly charged, hydrophilic surfaces that provide excellent ion selectivity [19] [20] [21]. Nanofiltration membranes incorporating this monomer demonstrate exceptional performance in seawater pretreatment applications.

These membranes exhibit remarkable ion selectivity, with calcium ion rejections as low as 6.1 percent while maintaining sulfate rejections of 57.5 percent [19]. This selective permeation capability makes them ideal for scaling prevention in reverse osmosis systems by allowing calcium ions to pass while retaining sulfate ions [21].

The antifouling properties of benzidine-2,2'-disulfonic acid-based membranes are attributed to their highly hydrophilic surfaces and negatively charged character [20]. Long-term fouling tests with bovine serum albumin demonstrate flux recovery ratios exceeding 85 percent, indicating excellent cleanability and operational stability [20].

Membrane Morphology and Performance Correlation

The relationship between membrane morphology and performance in benzidine-2,2'-disulfonic acid-based systems reveals critical structure-function relationships [11] [22]. Transmission electron microscopy studies demonstrate the formation of microphase-separated structures with distinct hydrophilic and hydrophobic domains [11].

These morphological features directly influence transport properties, with percolation theory analysis showing that proton conductivity depends on the connectivity of hydrophilic domains [11]. The threshold for continuous conductivity occurs at ion exchange capacities above 1.5 milliequivalents per gram, corresponding to sulfonic acid contents of approximately 30 molar percent [11].

Surface morphology analysis reveals that membrane preparation conditions significantly affect the formation of active layers and their perfectness [23]. Substrates with optimal pore structures facilitate proper interfacial polymerization, resulting in compact, defect-free selective layers that maximize separation performance [23].

Hydrolytic and Thermal Stability

Factors Affecting Stability

The stability of benzidine-2,2'-disulfonic acid-based polyimides is influenced by multiple structural and environmental factors [14] [24] [25]. Hydrolytic stability depends primarily on the basicity of the diamine component and the degree of crosslinking within the polymer matrix [14]. The electron-donating propoxy groups in some derivatives enhance basicity, leading to improved water stability [11].

Temperature effects on stability show that thermal decomposition typically begins with desulfonation at temperatures around 300 degrees Celsius, followed by backbone degradation at higher temperatures [6]. The presence of flexible linkages and electron-donating groups can lower the onset temperature of thermal degradation [6].

Chemical structure modifications significantly impact stability characteristics. Branched structures and crosslinked networks demonstrate enhanced stability compared to linear analogs [14] [24]. The incorporation of electron-donating groups such as ether linkages provides improved hydrolytic resistance but may reduce thermal stability [6].

Comparative Analysis with Other Sulfonated Diamines

Comparative studies reveal that benzidine-2,2'-disulfonic acid-based polyimides exhibit superior stability compared to many other sulfonated diamine systems [7] [8]. The rigid biphenyl structure provides better hydrolytic resistance than flexible ether-linked diamines, while the 2,2' substitution pattern offers improved stability over 3,3' or 4,4' alternatives [7].

Thermal stability comparisons show that benzidine-2,2'-disulfonic acid derivatives maintain structural integrity at higher temperatures than many aromatic sulfonated diamines [26]. The decomposition temperature for sulfonic acid groups in these systems ranges from 270 to 325 degrees Celsius, which is superior to aliphatic analogs [26].

Water stability testing demonstrates that benzidine-2,2'-disulfonic acid-based membranes can withstand immersion in water at 100 degrees Celsius for over 2000 hours without significant mechanical property loss [26]. This performance exceeds that of many commercial sulfonated polymers and approaches the stability of perfluorinated materials [26].

Strategies for Stability Enhancement

Several strategies have been developed to enhance the stability of benzidine-2,2'-disulfonic acid-based polyimides [14] [24]. Crosslinking approaches using polyphosphoric acid treatment at elevated temperatures create covalent bonds that significantly improve both hydrolytic and oxidative stability [24].

Copolymerization with non-sulfonated diamines allows for tailored stability-conductivity balance [14]. The incorporation of highly basic diamines or those with electron-donating groups enhances hydrolytic stability while maintaining adequate ionic conductivity [14]. Optimal copolymer ratios typically range from 70:30 to 80:20 sulfonated to non-sulfonated diamine [14].

Physical Description

Leaflets or prisms or light purple powder. (NTP, 1992)

XLogP3

-0.3

Melting Point

347 °F (decomposes) (NTP, 1992)

UNII

ALF643N2EQ

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 57 companies with hazard statement code(s):;
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (82.61%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117-61-3

Wikipedia

Benzidine-2,2'-disulfonic acid

General Manufacturing Information

Printing ink manufacturing
[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-: ACTIVE

Dates

Last modified: 08-15-2023

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